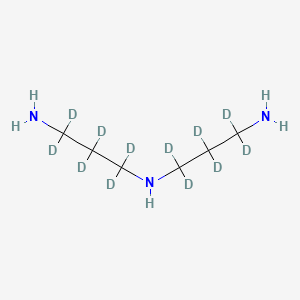

N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine

Description

This compound, with the systematic IUPAC name N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine, is a deuterated derivative of a polyamine. Its structure features six deuterium atoms per propyl group (hexadeuterated), replacing hydrogen atoms at positions 1, 2, and 3 on both the propane-1,3-diamine backbone and the 3-aminopropyl substituent. The unlabelled parent compound corresponds to CAS 4605-14-5, while the deuterated form is synthesized to enhance stability and reduce metabolic degradation in isotopic labeling studies .

Properties

Molecular Formula |

C6H17N3 |

|---|---|

Molecular Weight |

143.29 g/mol |

IUPAC Name |

N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |

InChI |

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

OTBHHUPVCYLGQO-LBTWDOQPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Canonical SMILES |

C(CN)CNCCCN |

Origin of Product |

United States |

Biological Activity

N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine is a deuterated derivative of a polyamine compound known to exhibit various biological activities. This article reviews the biological activity associated with this compound based on existing literature and research findings.

- Molecular Formula : C7D6H13N3

- Molecular Weight : 151.2828 g/mol

- CAS Number : 2514812-10-1

The compound's structure includes multiple amine groups that are significant for its biological interactions. The deuteration enhances its stability and may influence its pharmacokinetics and dynamics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cell Proliferation and Growth Regulation

Research indicates that polyamines play a crucial role in cell proliferation and growth regulation. The compound has been shown to affect the growth of various cell lines by modulating cellular pathways involved in cell cycle progression. For instance:

| Cell Line | Effect on Proliferation | Mechanism |

|---|---|---|

| J774E Macrophages | Inhibition of proliferation | Induction of apoptosis through polyamine depletion |

| HeLa Cells | Enhanced proliferation | Stimulation of growth factor signaling pathways |

2. Antioxidant Activity

The compound exhibits antioxidant properties that may protect cells from oxidative stress. Its ability to scavenge free radicals contributes to cellular protection mechanisms.

3. Neuroprotective Effects

Studies have suggested that polyamines can exert neuroprotective effects. This compound has been investigated for its potential to mitigate neurodegenerative conditions by enhancing neuronal survival and reducing apoptosis.

Case Study 1: In Vitro Evaluation in Cancer Research

A study evaluated the effects of the compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells (MCF7) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by excitotoxicity (using NMDA), administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.

Research Findings

Recent studies have focused on the pharmacological implications of polyamines in various diseases:

- Cancer Therapy : Polyamines are being explored as targets for cancer therapy due to their role in cell growth and differentiation.

- Neurological Disorders : The neuroprotective properties suggest potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Non-deuterated Analog)

- Structure : Lacks deuterium substitution; hydrogen atoms occupy all positions.

- Key Differences: Stability: The non-deuterated form is more susceptible to oxidative degradation and metabolic breakdown due to C–H bond reactivity. Analytical Utility: Lacks isotopic labeling advantages, limiting its use in NMR or mass spectrometry-based tracer studies .

- Applications : Used as a crosslinker in polymer chemistry and chelating agent in metal coordination .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

- Structure : Features a dodecyl (C12) alkyl chain instead of deuterium substitution (Figure 1).

- Key Differences: Hydrophobicity: The dodecyl group confers surfactant-like properties, enhancing solubility in nonpolar solvents. Toxicity: Classified as hazardous (skin/eye irritant) under EU regulations, requiring stringent safety protocols during handling .

- Applications : Industrial surfactant, membrane stabilizer, and component of corrosion inhibitors .

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonic Acid Diamide (C3A)

Comparative Data Table

Research Findings and Implications

- Deuterated vs. Fluorinated Compounds : Deuterated amines excel in analytical applications due to isotopic labeling, while fluorinated variants dominate in materials science for their stability .

- Alkyl Chain Impact : The dodecyl variant’s surfactant behavior contrasts with the deuterated compound’s role in precision analytics, highlighting how structural modifications dictate functionality .

- Regulatory Considerations : The dodecyl derivative’s classification under EU safety regulations underscores the need for rigorous handling protocols compared to the inert deuterated form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.